Cas no 940844-47-3 ((Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide)
(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26603528
- (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
- N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(thiophen-3-yl)prop-2-enamide
- Z44395660
- 940844-47-3
-
- Inchi: 1S/C18H16ClN3O2S/c19-15-1-2-17(22-4-6-24-7-5-22)16(10-15)21-18(23)14(11-20)9-13-3-8-25-12-13/h1-3,8-10,12H,4-7H2,(H,21,23)/b14-9-
- InChI Key: NMTCSGUMSAVXHJ-ZROIWOOFSA-N
- SMILES: ClC1=CC=C(C(=C1)NC(/C(/C#N)=C\C1=CSC=C1)=O)N1CCOCC1
Computed Properties
- Exact Mass: 373.0651756g/mol
- Monoisotopic Mass: 373.0651756g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 556
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 93.6Ų
(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26603528-0.05g |
N-[5-chloro-2-(morpholin-4-yl)phenyl]-2-cyano-3-(thiophen-3-yl)prop-2-enamide |
940844-47-3 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on (Z)-N-(5-Chloro-2-morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
Introduction to (Z)-N-(5-Chloro-2-Morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide
(Z)-N-(5-Chloro-2-Morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 940844-47-3, belongs to a class of molecules that exhibit promising properties for further development in medicinal applications. The presence of multiple heterocyclic rings and functional groups makes it a subject of intense interest for researchers exploring novel therapeutic agents.
The molecular structure of (Z)-N-(5-Chloro-2-Morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide incorporates a cyano group, a thiophene ring, and a morpholine moiety, which are known to contribute to its pharmacological profile. The cyano group, in particular, is often associated with bioactivity and can serve as a key interaction point with biological targets. The thiophene ring is another critical component, frequently found in bioactive molecules due to its ability to modulate electronic properties and enhance binding affinity. The morpholine group adds an additional layer of complexity, potentially influencing solubility and metabolic stability.
In recent years, there has been a surge in research focused on developing small molecules with enhanced efficacy and reduced side effects. (Z)-N-(5-Chloro-2-Morpholin-4-ylphenyl)-2-cyano-3-thiophen-3-ylprop-2-enamide has been studied for its potential role in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Its unique structural motifs suggest that it may interact with multiple targets simultaneously, offering a multitargeted approach that could be more effective than traditional monotherapies.
One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The combination of the chloro group, morpholine ring, and thiophene moiety provides a rich chemical space for structural modifications. Researchers have leveraged computational methods and high-throughput screening to identify derivatives of (Z)-N-(5-Chloro-2-Morpholin-4-ylphenyl])-2-cyano-3-thiophen-3-ylprop-2-enamide that exhibit improved pharmacokinetic properties or enhanced biological activity. These studies highlight the compound's versatility and its potential as a starting point for developing novel therapeutics.
The synthesis of (Z)-N-(5-Chloro-2-Morpholin-4-ylphenyl])-2-cyano-3-thiophen-3-ylprop-2-enamide is another area of active investigation. The synthetic route involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The development of efficient synthetic strategies is crucial for scaling up production and making this compound more accessible for further research.
Evaluation of the pharmacological properties of (Z)-N-(5-Chloro-2-Morpholin-4-ylphenyl])-2-cyano-3-thiophen-3-ylprop-2-enamide has revealed intriguing findings. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes implicated in disease pathways. For instance, it has shown promise in inhibiting kinases that are overexpressed in cancer cells, potentially leading to the development of new anticancer agents. Additionally, the compound has exhibited anti-inflammatory properties by modulating cytokine production and reducing inflammation-related biomarkers.
The role of computational chemistry in understanding the behavior of (Z)-N-(5-Chloro-2-Morpholin-4-ylphenyl])-2-cyano-3-thiophen-3-ylprop-2-enamide cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These insights have guided the design of analogs with improved binding affinity and selectivity. Furthermore, computational studies have helped in understanding metabolic pathways and potential drug-drug interactions, which are critical factors in drug development.
The future prospects for (Z)-N-(5-Chloro-2-Morpholin
In conclusion, (Z)-N-(5-ChloroMorpholin... ... Thiophen... ... Prop...
is a promising compound with significant potential in pharmaceutical applications. Its unique structure,
diverse functional groups,
CAS number 940844473,
and demonstrated biological activities make it a valuable asset in drug discovery efforts.
As research continues,
this molecule is likely to play an increasingly important role
in developing novel treatments for various diseases.
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